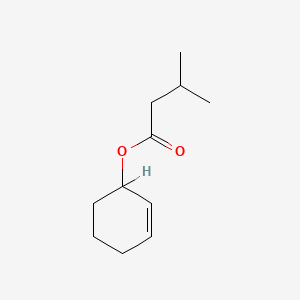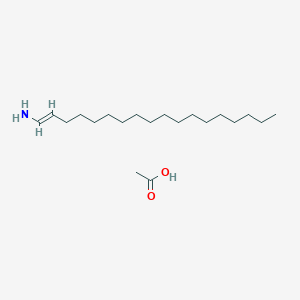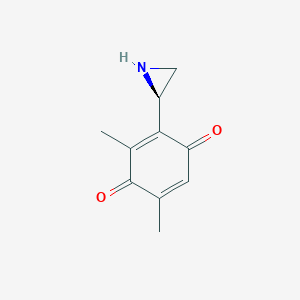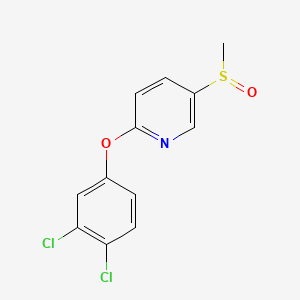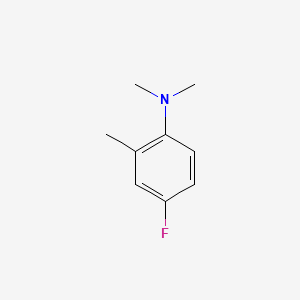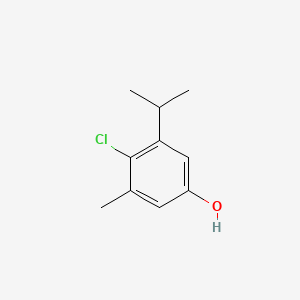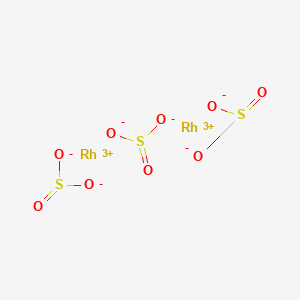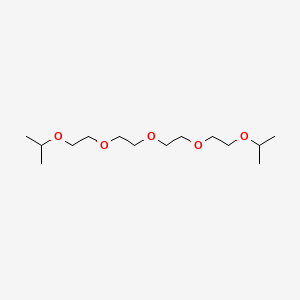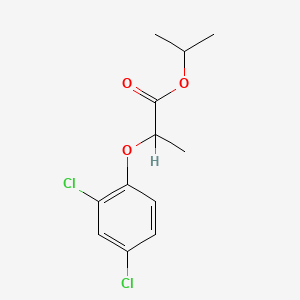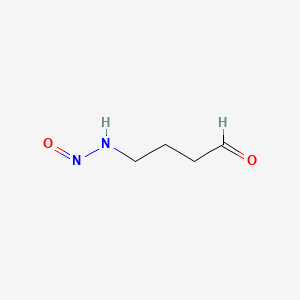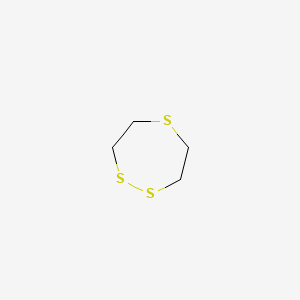
1,2,5-Trithiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trithiepane is a heterocyclic compound with the molecular formula C₄H₈S₃. It consists of a seven-membered ring containing three sulfur atoms and four carbon atoms. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepane through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing derivatives.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,5-Trithiepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2,5-Trithiepane exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in biological activities such as antimicrobial and antioxidant effects .
Comparaison Avec Des Composés Similaires
1,4,5-Oxadithiepane: Another sulfur-containing heterocycle with similar properties.
Phenarsazinic Acid: Contains sulfur and arsenic atoms, with different biological activities.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications.
Uniqueness: 1,2,5-Trithiepane is unique due to its seven-membered ring structure with three sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
6576-93-8 |
|---|---|
Formule moléculaire |
C4H8S3 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
1,2,5-trithiepane |
InChI |
InChI=1S/C4H8S3/c1-3-6-7-4-2-5-1/h1-4H2 |
Clé InChI |
JOAOASQIWYLMQC-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


